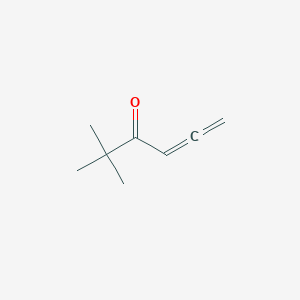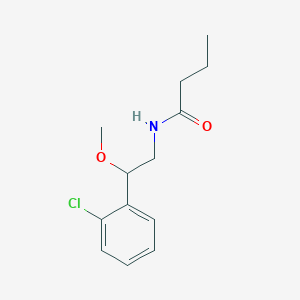
2,2-Dimethylhexa-4,5-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylhexa-4,5-dien-3-one is a compound with an interesting molecular structure. It has a CAS Number of 27552-18-7 and a molecular weight of 124.18 . The IUPAC name for this compound is 2,2-dimethyl-4,5-hexadien-3-one .
Molecular Structure Analysis
The InChI code for 2,2-Dimethylhexa-4,5-dien-3-one is 1S/C8H12O/c1-5-6-7(9)8(2,3)4/h6H,1H2,2-4H3 . This indicates that the compound has a carbon backbone with eight carbon atoms, twelve hydrogen atoms, and one oxygen atom.Wissenschaftliche Forschungsanwendungen
Antioxidant Research
- Summary of the Application: “2,2-Dimethylhexa-4,5-dien-3-one” may have potential applications in the field of antioxidant research. Free radicals, including reactive oxygen species resulting from oxidative stress, are one of the major causes of biological disorders and are known to be closely related to the onset of lifestyle-related diseases such as aging, atherosclerosis, and diabetes, and their complications .
- Results or Outcomes: The specific results or outcomes of using “2,2-Dimethylhexa-4,5-dien-3-one” in antioxidant research were not provided in the source. However, the general goal of such research would be to determine the compound’s ability to neutralize free radicals and reduce oxidative stress .
Safety And Hazards
Eigenschaften
InChI |
InChI=1S/C8H12O/c1-5-6-7(9)8(2,3)4/h6H,1H2,2-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMGJUBIYCXOTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylhexa-4,5-dien-3-one | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2357241.png)
![8-(2,6-Dimethylmorpholin-4-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2357246.png)





![3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide](/img/structure/B2357256.png)

![3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one](/img/structure/B2357259.png)

![3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2357262.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357263.png)
